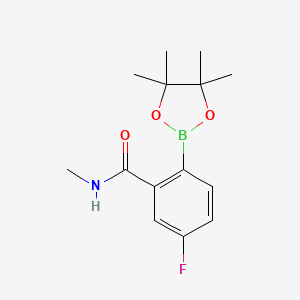

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

5-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(18)17-5/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJVDJCYWACAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and N-methylamine.

Reduction: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Amidation: The resulting amine is then reacted with N-methylamine to form the corresponding benzamide.

Borylation: Finally, the benzamide is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the reduction and amidation steps, and large-scale borylation reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids or borate esters.

Substitution: Substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing the boron moiety can inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents against pathogens like Escherichia coli and Candida albicans .

Mechanisms of Action

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial protein synthesis or cell wall integrity. For example, similar boronic acid derivatives have been found to inhibit specific enzymes critical for bacterial survival . This suggests that this compound may share similar pathways in its action.

Synthetic Utility

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. The boron-containing group allows for various transformations, including Suzuki-Miyaura cross-coupling reactions. This method is widely used for constructing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound's structure facilitates the functionalization of aromatic systems through electrophilic substitutions or nucleophilic additions. This property is particularly useful in the development of new materials and biologically active molecules .

Therapeutic Potential

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological targets suggests potential applications in treating infections or diseases caused by resistant strains of bacteria and fungi .

Case Studies in Pharmacology

Recent studies have highlighted the pharmacological profiles of similar compounds in clinical settings. For instance, derivatives have shown promise in treating conditions such as tuberculosis and other infectious diseases due to their enhanced potency compared to existing therapies .

Summary Table of Applications

Mechanism of Action

The mechanism by which 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its role as a boron reagent in catalytic cycles. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom facilitates this process by stabilizing the intermediate species and enhancing the reactivity of the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a. N-Ethyl-2-fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzamide (BD01524156)

- Structure : Differs by an ethyl group instead of methyl on the amide nitrogen.

- However, it may enhance lipophilicity, improving membrane permeability in drug candidates .

- Molecular Weight : 321.17 g/mol (vs. 307.14 g/mol for the target compound).

b. 2-Fluoro-4-methyl-5-(tetramethyl-dioxaborolan-2-yl)-benzenamine (PN-1134)

- Structure : Replaces the benzamide with an amine group at position 3.

- However, reduced hydrogen-bonding capacity may limit applications in protein-targeted therapies .

Heterocyclic Analogues

a. 5-(Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (EN300-316918)

b. 5-Fluoro-1-methyl-3-(tetramethyl-dioxaborolan-2-yl)-indazole (FF-6068)

- Structure : Indazole core with fluorine and methyl groups.

- However, steric hindrance from the indazole may reduce cross-coupling efficiency compared to benzamides .

Fluorination and Electronic Effects

a. 2-(Tetramethyl-dioxaborolan-2-yl)-1,5-difluorobenzene

Physicochemical and Reactivity Comparison

| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Substituent | Reactivity in Suzuki Coupling | LogP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | 307.14 | 2377611-28-2 | Fluoro, N-methyl | Moderate | 2.1 |

| N-Ethyl-2-fluoro-5-boronobenzamide | 321.17 | BD01524156 | Fluoro, N-ethyl | Slightly slower | 2.8 |

| 2-Fluoro-4-methyl-5-boronobenzenamine | 263.12 | 1012880-11-3 | Fluoro, amine | Fast | 1.5 |

| 5-(Trifluoromethyl)thiazole-boronate | 281.11 | EN300-316918 | Trifluoromethyl | Very fast | 3.2 |

| 1,5-Difluorobenzeneboronate | 234.04 | 225916-39-2 | 1,5-Difluoro | Moderate | 2.0 |

Reactivity Notes:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase reactivity by stabilizing the transition state in cross-couplings .

- Steric hindrance (e.g., ethyl, indazole) slows reactions but improves selectivity .

- Hydrogen-bonding groups (e.g., benzamide) enhance biological interactions but may complicate purification .

Biological Activity

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2377611-28-2

- Molecular Formula : C14H19BFNO3

- Molecular Weight : 279.12 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits properties that may be beneficial in treating various diseases, particularly in oncology and virology.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors that are crucial in disease pathways:

- Inhibition of Enzymatic Activity :

- Antiviral Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CYP Enzyme Inhibition | CYP3A4 IC50 = 0.34 μM | |

| Antiviral Activity | Inhibition of HCV replication | |

| Cytotoxicity | Evaluated in HT-22 and BV-2 cells |

Cytotoxicity Evaluation

In a study assessing cytotoxicity in neuronal (HT-22) and microglial (BV-2) cell lines, the compound was tested at various concentrations (0.1 to 100 µM). Notably, it showed no significant decrease in cell viability across the tested range . This indicates a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be maximized?

A common method involves coupling a fluorinated benzamide precursor with a tetramethyl dioxaborolane moiety under Suzuki-Miyaura cross-coupling conditions. Key steps include:

- Precursor activation : Use 5-fluoro-2-iodo-N-methylbenzamide as the aryl halide substrate.

- Catalytic system : Employ Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a THF/water mixture (3:1) at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol improves purity (>98%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the amide group) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and ¹⁹F NMR for fluorine environment analysis.

- Mass spectrometry : Validate molecular weight (C₁₄H₁₈BFNO₃; theoretical MW: 289.11) .

- Computational modeling : Density Functional Theory (DFT) can predict bond angles and electron density distribution around the boron center .

Q. What analytical methods are critical for assessing the stability of the tetramethyl dioxaborolane group under varying conditions?

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C) .

- HPLC-MS : Detect hydrolysis products (e.g., boronic acid formation) in aqueous buffers at pH 5–9 .

- Storage recommendations : Store at 0–6°C under inert gas to prevent boronate ester degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions compared to THF .

- Substrate steric hindrance : Bulky substituents on the aryl halide partner reduce coupling efficiency. Mitigate by optimizing catalyst loading (1–5 mol% Pd) .

- Boronate hydrolysis : Pre-activate the boronate ester with Cs₂CO₃ to enhance transmetallation rates .

Q. What methodological frameworks are suitable for studying the compound’s role in drug discovery pipelines?

- Structure-activity relationship (SAR) : Modify the fluorobenzamide core and assess impacts on biological targets (e.g., kinase inhibition) via in vitro assays .

- Click chemistry : Functionalize the boronate group with azide-alkyne cycloaddition for targeted drug delivery systems .

- In vivo pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁸F isotope) to track biodistribution in animal models .

Q. How can researchers address challenges in integrating this compound into multi-step syntheses for complex molecules?

- Orthogonal protection strategies : Protect the amide group with tert-butoxycarbonyl (Boc) during subsequent reactions to prevent undesired interactions .

- Flow chemistry : Improve scalability by coupling continuous-flow reactors for Suzuki-Miyaura steps .

- Real-time monitoring : Use inline IR spectroscopy to detect intermediates and optimize reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.